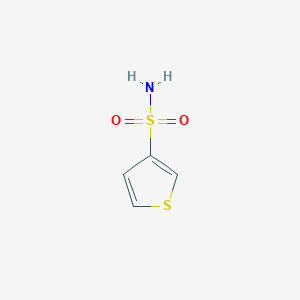
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, commonly known as Dibenzoylmethane (DBM), is a naturally occurring compound found in plants such as turmeric. DBM has been studied extensively for its potential use in various scientific applications, including its use as a therapeutic agent for various diseases.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. Research studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, research studies have shown that this compound inhibits the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to activate various signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also relatively inexpensive compared to other therapeutic agents. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its effectiveness in vivo.
Conclusion
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. This compound has anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has several advantages for lab experiments, including its availability and low cost. However, this compound also has some limitations, including its low solubility and bioavailability. Future research is needed to further investigate the mechanism of action of this compound and to determine its optimal dosage and administration for various applications.
Synthesis Methods
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide can be synthesized through the reaction of benzil with methylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been used extensively in research studies to produce this compound for various applications.
properties
CAS RN |
724429-78-1 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3,(H,18,19) |
InChI Key |
UVLGBYAOIKKOOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)



![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)



![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)




![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)